molecular formula C22H27NO9 B8660229 HYDROCODONE BITARTRATE

HYDROCODONE BITARTRATE

Cat. No.: B8660229
M. Wt: 449.4 g/mol
InChI Key: OJHZNMVJJKMFGX-RNWHKREASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrocodone bitartrate is a semisynthetic opioid derived from codeine. It is commonly used as an analgesic and antitussive agent. This compound is known for its effectiveness in managing moderate to severe pain and suppressing coughs. This compound is often combined with other medications, such as acetaminophen, to enhance its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocodone bitartrate is synthesized through a series of chemical reactions starting from codeine. The process involves the O-demethylation of codeine to form hydrocodone. This reaction typically uses reagents such as pyridine and hydrochloric acid. The resulting hydrocodone is then reacted with tartaric acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. The compound is then crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Hydrocodone bitartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrocodone bitartrate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular pathways and receptor binding.

    Medicine: Extensively researched for its analgesic and antitussive properties. It is also studied for its potential in treating chronic pain and cough.

    Industry: Used in the formulation of various pharmaceutical products .

Mechanism of Action

Hydrocodone bitartrate exerts its effects primarily by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and cough suppression. The compound also affects the delta and kappa opioid receptors, although to a lesser extent. The analgesic effects are mainly due to its action on the mu-opioid receptors .

Comparison with Similar Compounds

Similar Compounds

    Codeine: A natural opioid used for pain relief and cough suppression.

    Oxycodone: A semisynthetic opioid similar to hydrocodone but with a different potency and side effect profile.

    Morphine: A natural opioid with a higher potency compared to hydrocodone.

    Tramadol: A synthetic opioid with a different mechanism of action .

Uniqueness of Hydrocodone Bitartrate

This compound is unique due to its balanced efficacy in pain relief and cough suppression. It has a relatively lower risk of severe side effects compared to stronger opioids like morphine. Additionally, its combination with other medications, such as acetaminophen, enhances its therapeutic effects while minimizing the risk of adverse reactions .

Properties

Molecular Formula

C22H27NO9

Molecular Weight

449.4 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;/m0./s1

InChI Key

OJHZNMVJJKMFGX-RNWHKREASA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HYDROCODONE BITARTRATE
Reactant of Route 2
HYDROCODONE BITARTRATE
Reactant of Route 3
HYDROCODONE BITARTRATE
Reactant of Route 4
HYDROCODONE BITARTRATE
Reactant of Route 5
HYDROCODONE BITARTRATE
Reactant of Route 6
HYDROCODONE BITARTRATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.